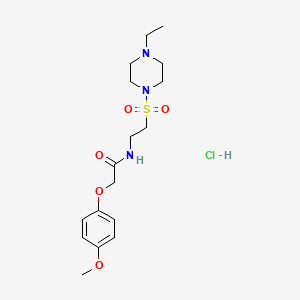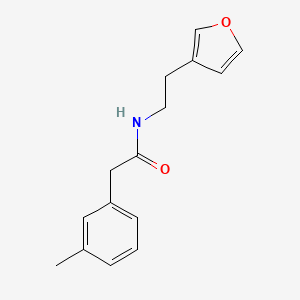
N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide, also known as FETAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FETAA belongs to the class of N-acylarylhydrazones, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity. Additionally, N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide has been found to inhibit the growth of bacterial cells by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide has been shown to exhibit minimal toxicity in vitro, making it a promising candidate for further preclinical and clinical studies. However, more research is needed to fully understand the biochemical and physiological effects of N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide is its high purity and yield, which makes it suitable for further research applications. However, one limitation of N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide. One area of interest is the development of new derivatives of N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide with improved bioactivity and solubility. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide and its potential therapeutic applications. Finally, more research is needed to evaluate the safety and efficacy of N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide in vivo, including preclinical and clinical studies.
Métodos De Síntesis
The synthesis of N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide involves the reaction of 3-furanecarboxaldehyde with m-toluidine in the presence of acetic anhydride and glacial acetic acid. The resulting product is then subjected to a reaction with hydrazine hydrate to yield N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide. The synthesis of N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide has been optimized to obtain high yields and purity, making it suitable for further research applications.
Aplicaciones Científicas De Investigación
N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide has also been found to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-12-3-2-4-14(9-12)10-15(17)16-7-5-13-6-8-18-11-13/h2-4,6,8-9,11H,5,7,10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPRZNQPVUSLGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide](/img/structure/B2394204.png)
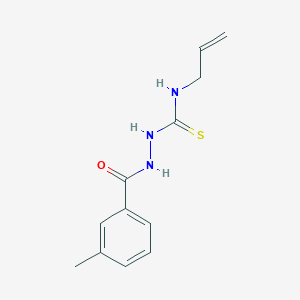
![(E)-N-[(2-chlorophenyl)methyl]-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2394208.png)

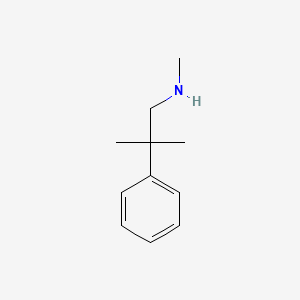
![N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2394211.png)
![4-Nitrobenzoic acid [6-[[(4-methyl-2-pyrimidinyl)thio]methyl]-4-oxo-3-pyranyl] ester](/img/structure/B2394213.png)
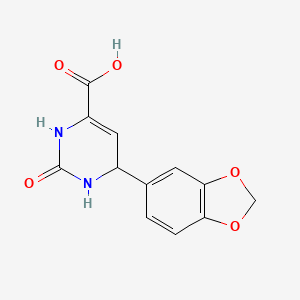
![({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B2394218.png)
![9-(3-chloro-2-methylphenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2394221.png)


![4-imino-N-[3-(trifluoromethyl)phenyl]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2394225.png)
